H-L-beta-homo-Tyr(tBu)-OH
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Overview
Description
H-L-beta-homo-Tyr(tBu)-OH is a synthetic amino acid derivative. It is characterized by the presence of a tert-butyl group attached to the tyrosine residue. Such compounds are often used in peptide synthesis and have various applications in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-L-beta-homo-Tyr(tBu)-OH typically involves the protection of the hydroxyl group of tyrosine with a tert-butyl group. This can be achieved through the reaction of tyrosine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the selective protection of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and purification steps to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
H-L-beta-homo-Tyr(tBu)-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the tert-butyl group.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may result in the removal of the tert-butyl group.
Scientific Research Applications
H-L-beta-homo-Tyr(tBu)-OH has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Studied for its role in enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of H-L-beta-homo-Tyr(tBu)-OH involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
H-L-Tyr(tBu)-OH: Lacks the beta-homo modification.
H-L-beta-homo-Phe(tBu)-OH: Similar structure but with phenylalanine instead of tyrosine.
Uniqueness
H-L-beta-homo-Tyr(tBu)-OH is unique due to the presence of both the beta-homo modification and the tert-butyl group. This combination can enhance its stability and specificity in biochemical applications.
Properties
IUPAC Name |
3-amino-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-12-6-4-10(5-7-12)8-11(15)9-13(16)17/h4-7,11H,8-9,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKLKTFMSBRROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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